molecular formula C27H31N3 B6307499 2,6-Bis-[1-(2-n-propylphenylimino)-ethyl]pyridine CAS No. 1035570-68-3

2,6-Bis-[1-(2-n-propylphenylimino)-ethyl]pyridine

Cat. No.: B6307499
CAS No.: 1035570-68-3
M. Wt: 397.6 g/mol
InChI Key: AJZQZZVUVYYHSP-UHFFFAOYSA-N
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Description

2,6-Bis-[1-(2-n-propylphenylimino)-ethyl]pyridine is a chelating tridentate ligand known for its ability to form stable complexes with various metal ions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis-[1-(2-n-propylphenylimino)-ethyl]pyridine typically involves the condensation reaction between 2,6-diacetylpyridine and 2-n-propylaniline. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis-[1-(2-n-propylphenylimino)-ethyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Coordination Reactions: Typically involve metal salts such as iron(II) chloride or cobalt(II) chloride in an inert atmosphere.

    Oxidation and Reduction: Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.

    Substitution Reactions: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

    Coordination Complexes: Metal-ligand complexes with varying geometries depending on the metal ion.

    Oxidation Products: Oxidized forms of the ligand or metal-ligand complexes.

    Substitution Products: Modified ligands with different substituents on the imino groups.

Scientific Research Applications

2,6-Bis-[1-(2-n-propylphenylimino)-ethyl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Bis-[1-(2-n-propylphenylimino)-ethyl]pyridine primarily involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can stabilize the metal ion in various oxidation states, facilitating catalytic reactions. The ligand’s structure allows for the formation of stable chelate rings, enhancing the overall stability of the metal-ligand complex .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis-[1-(phenylimino)ethyl]pyridine
  • 2,6-Bis-[1-(2,6-dimethylphenylimino)ethyl]pyridine
  • 2,6-Bis-[1-(2,6-diisopropylphenylimino)ethyl]pyridine

Uniqueness

2,6-Bis-[1-(2-n-propylphenylimino)-ethyl]pyridine is unique due to the presence of the n-propyl group, which can influence the steric and electronic properties of the ligand. This can result in different coordination geometries and reactivity compared to its analogs .

Properties

IUPAC Name

1-[6-[C-methyl-N-(2-propylphenyl)carbonimidoyl]pyridin-2-yl]-N-(2-propylphenyl)ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3/c1-5-12-22-14-7-9-16-26(22)28-20(3)24-18-11-19-25(30-24)21(4)29-27-17-10-8-15-23(27)13-6-2/h7-11,14-19H,5-6,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZQZZVUVYYHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=CC=C1N=C(C)C2=NC(=CC=C2)C(=NC3=CC=CC=C3CCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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